molecular formula C22H23NO6S2 B2609786 Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946322-81-2

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2609786
CAS No.: 946322-81-2
M. Wt: 461.55
InChI Key: SQDHEUCRJQNXLJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl linkage to a 2,5-dimethoxyphenyl group and a 4-methylphenyl substituent at the 4-position of the thiophene ring. The sulfamoyl group enhances hydrogen-bonding capacity, while the methoxy and methyl substituents modulate lipophilicity and steric effects, influencing bioavailability and target interaction .

Properties

IUPAC Name

ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-5-29-22(24)20-21(17(13-30-20)15-8-6-14(2)7-9-15)31(25,26)23-18-12-16(27-3)10-11-19(18)28-4/h6-13,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDHEUCRJQNXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory and anticancer effects, alongside relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C22H23N O6S
  • Molecular Weight : 461.6 g/mol
  • CAS Number : 946322-81-2

The compound features a thiophene ring substituted with a sulfamoyl group and an ethyl carboxylate moiety, which contributes to its biological activity.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. It may inhibit key enzymes or modulate receptor activity, leading to reduced tumor growth.
  • Case Study : In vitro assays demonstrated that this compound has a significant inhibitory effect on various cancer cell lines. For instance, it showed an IC50 value of less than 50 µM against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC3) .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : this compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCell Line/ModelIC50 Value (µM)
AnticancerMCF-7 (Breast Cancer)In Vitro< 50
AnticancerPC3 (Prostate Cancer)In Vitro< 50
Anti-inflammatoryMacrophage ModelLPS-stimulatedSignificant Inhibition

Synthesis and Mechanistic Insights

The synthesis of this compound involves multi-step organic reactions that ensure high yields and purity. The general synthetic route includes:

  • Formation of the thiophene ring.
  • Introduction of the sulfamoyl group.
  • Esterification to form the ethyl carboxylate.

These steps are typically carried out under controlled conditions to optimize the reaction outcomes.

Comparison with Similar Compounds

Table 2: Physical Properties and Crystallographic Data

Compound Melting Point (°C) Crystal System Space Group Hydrogen Bonding Reference
Target Compound Not reported Not reported Not reported Likely via sulfamoyl NH
Ethyl 3-bromo-4-cyano-5-[(ethoxycarbonylmethyl)sulfanyl]thiophene-2-carboxylate Not reported Monoclinic P2₁/c S–H···O (2.554 Å)
Compound 4a 192–194 Not reported Not reported Not reported
Compound 205 Not reported Not reported Not reported Carbamide NH interactions

Key Observations:

  • The target compound’s sulfamoyl group may form stronger hydrogen bonds than sulfanyl or cyano groups, as seen in , influencing crystal packing and stability.
  • Chlorophenyl derivatives (e.g., 4a) exhibit higher melting points (~192–194°C) due to enhanced intermolecular forces compared to alkyl-substituted analogs .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The compound can be synthesized via sulfamoylation and condensation reactions. A typical route involves:

  • Step 1 : Reacting a thiophene-2-carboxylate precursor with a sulfamoyl chloride derivative (e.g., 2,5-dimethoxyphenylsulfamoyl chloride) in anhydrous DMF under reflux (5–6 hours, 80–90°C) .
  • Step 2 : Purification via recrystallization from dioxane or ethanol to isolate the product. Yields range from 60–75% depending on stoichiometric ratios and solvent choice .
    Key Considerations : Use nitrogen atmosphere to prevent oxidation, and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm sulfamoyl (-SO₂NH-) and aromatic substituents. Expected signals: δ 1.2–1.4 ppm (ethyl ester CH₃), δ 6.8–7.5 ppm (aryl protons) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1340/1160 cm⁻¹ (sulfonamide S=O), and ~1250 cm⁻¹ (methoxy C-O) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (classified as Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods due to potential respiratory toxicity (Specific Target Organ Toxicity, STOT-SE 3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

  • Deuterated Solvents : Use DMSO-d₆ to resolve proton exchange broadening in sulfonamide NH groups .
  • 2D NMR : Perform HSQC and HMBC to assign ambiguous signals, particularly for overlapping aryl protons .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm assignments .

Q. What strategies improve synthetic yield in multi-step reactions involving this compound?

  • Catalytic Optimization : Use ZnCl₂ or K₂CO₃ to enhance sulfamoylation efficiency (yield increases by 15–20%) .
  • Solvent Selection : Replace DMF with DMA (dimethylacetamide) to reduce side reactions in polar aprotic conditions .
  • Temperature Control : Maintain reflux at 85°C ± 2°C to minimize thermal degradation of the thiophene ring .

Q. How do electronic effects of substituents (e.g., methoxy vs. methyl groups) influence reactivity in downstream derivatization?

  • Electron-Donating Groups (e.g., 2,5-dimethoxy) : Enhance electrophilic substitution at the thiophene 5-position, facilitating coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Effects : Bulkier 4-methylphenyl groups reduce reaction rates in SNAr (nucleophilic aromatic substitution) by ~30% compared to unsubstituted analogs .
    Methodology : Use Hammett σ constants to predict substituent effects on reaction kinetics .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

  • Purification : Column chromatography becomes impractical; switch to fractional crystallization (ethanol/water 3:1) with >95% purity .
  • Exothermic Reactions : Implement gradual reagent addition and cooling baths to manage heat generation in larger batches .
  • Byproduct Formation : Monitor for sulfonic acid derivatives (via HPLC) if sulfamoylation is incomplete .

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